molecular formula C7H14O3S B14260688 Propanoic acid, 3-[(1,1-dimethylethyl)thio]-2-hydroxy-, (2S)- CAS No. 187844-77-5

Propanoic acid, 3-[(1,1-dimethylethyl)thio]-2-hydroxy-, (2S)-

Cat. No.: B14260688
CAS No.: 187844-77-5
M. Wt: 178.25 g/mol
InChI Key: AWJJDPSKCVBTEO-RXMQYKEDSA-N
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Description

Propanoic acid, 3-[(1,1-dimethylethyl)thio]-2-hydroxy-, (2S)- is a chiral compound with significant importance in various fields of chemistry and biochemistry. This compound is characterized by the presence of a propanoic acid backbone, a hydroxy group at the second carbon, and a tert-butylthio group at the third carbon. The (2S) configuration indicates that the hydroxy group is positioned in the S-configuration, which is crucial for its biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propanoic acid, 3-[(1,1-dimethylethyl)thio]-2-hydroxy-, (2S)- can be achieved through several synthetic routes. One common method involves the condensation of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions to generate 3-hydroxy-2-thiophene carboxylic derivatives . This reaction typically requires the use of strong bases such as sodium hydride or potassium tert-butoxide and is carried out in an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and achieve the desired enantiomeric excess.

Chemical Reactions Analysis

Types of Reactions

Propanoic acid, 3-[(1,1-dimethylethyl)thio]-2-hydroxy-, (2S)- undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as LiAlH4 (Lithium aluminium hydride).

    Substitution: The tert-butylthio group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC, KMnO4, or Jones reagent.

    Reduction: LiAlH4, NaBH4 (Sodium borohydride).

    Substitution: Nucleophiles like amines, alcohols, or thiols under basic or acidic conditions.

Major Products

    Oxidation: Formation of 3-[(1,1-dimethylethyl)thio]-2-oxopropanoic acid.

    Reduction: Formation of 3-[(1,1-dimethylethyl)thio]-2-hydroxypropanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Propanoic acid, 3-[(1,1-dimethylethyl)thio]-2-hydroxy-, (2S)- has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.

    Medicine: Investigated for its therapeutic potential in treating certain diseases due to its unique structural properties.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism by which Propanoic acid, 3-[(1,1-dimethylethyl)thio]-2-hydroxy-, (2S)- exerts its effects involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with active sites of enzymes, while the tert-butylthio group can interact with hydrophobic pockets, enhancing binding affinity. These interactions can modulate enzyme activity or receptor function, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Propanoic acid, 3-[(1,1-dimethylethyl)thio]-2-oxopropanoic acid: An oxidized derivative.

    3-[(1,1-Dimethylethyl)thio]-2-hydroxypropanol: A reduced derivative.

    Thioglycolic acid derivatives: Compounds with similar thiol groups but different backbones.

Uniqueness

Propanoic acid, 3-[(1,1-dimethylethyl)thio]-2-hydroxy-, (2S)- is unique due to its specific (2S) configuration, which imparts distinct biological activity and chemical reactivity compared to its analogs. The presence of both hydroxy and tert-butylthio groups allows for versatile chemical modifications and interactions, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

187844-77-5

Molecular Formula

C7H14O3S

Molecular Weight

178.25 g/mol

IUPAC Name

(2S)-3-tert-butylsulfanyl-2-hydroxypropanoic acid

InChI

InChI=1S/C7H14O3S/c1-7(2,3)11-4-5(8)6(9)10/h5,8H,4H2,1-3H3,(H,9,10)/t5-/m1/s1

InChI Key

AWJJDPSKCVBTEO-RXMQYKEDSA-N

Isomeric SMILES

CC(C)(C)SC[C@H](C(=O)O)O

Canonical SMILES

CC(C)(C)SCC(C(=O)O)O

Origin of Product

United States

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